molecular formula C42H64O12 B1249555 Avermectin A2a monosaccharide

Avermectin A2a monosaccharide

Cat. No. B1249555
M. Wt: 760.9 g/mol
InChI Key: WYNHYWYYKJUGGV-KDLGWSGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avermectin A2a monosaccharide is a glycoside.

Scientific Research Applications

  • Biosynthesis Pathway Elucidation : Chen and Inamine (1989) investigated the biosynthetic relationships of various avermectins, including A2a, to elucidate their biosynthesis pathway. Their study provided insight into the metabolites involved in the pathway (Chen & Inamine, 1989).

  • Role in Antiparasitic Bioactivities : Tang et al. (2020) identified the biosynthetic pathway of TDP-β-l-oleandrose, the sugar donor of Avermectin, which is crucial for its antiparasitic activities. This research is significant for understanding the structure-activity relationship of Avermectins (Tang et al., 2020).

  • Genetic Engineering for Production Improvement : Deng et al. (2017) discussed the heterologous expression of the Avermectins biosynthetic gene cluster. This approach facilitates the development of Avermectin derivatives and contributes to the field of synthetic biology (Deng et al., 2017).

  • Combinatorial Biosynthesis for Novel Derivatives : Wohlert et al. (2001) explored the biosynthesis of the avermectin deoxysugar L-oleandrose, leading to new insights into the production of novel avermectin derivatives through combinatorial biosynthesis (Wohlert et al., 2001).

  • Alternative Production Methods : Yong and Byeon (2005) researched the production of different avermectin components by gene replacement in Streptomyces avermitilis, offering alternative methods for avermectin production (Yong & Byeon, 2005).

  • Regulatory Gene Characterization : Kitani et al. (2009) characterized aveR, a regulatory gene for avermectin biosynthesis in Streptomyces avermitilis, providing a deeper understanding of the regulation mechanisms involved in avermectin production (Kitani et al., 2009).

properties

Product Name

Avermectin A2a monosaccharide

Molecular Formula

C42H64O12

Molecular Weight

760.9 g/mol

IUPAC Name

(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-butan-2-yl-4',24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C42H64O12/c1-10-22(2)37-26(6)32(43)20-41(54-37)19-30-17-29(53-41)15-14-24(4)36(52-34-18-33(47-8)35(44)27(7)50-34)23(3)12-11-13-28-21-49-39-38(48-9)25(5)16-31(40(45)51-30)42(28,39)46/h11-14,16,22-23,26-27,29-39,43-44,46H,10,15,17-21H2,1-9H3/b12-11+,24-14+,28-13+/t22?,23-,26-,27-,29+,30-,31-,32-,33-,34-,35-,36-,37+,38+,39+,41-,42+/m0/s1

InChI Key

WYNHYWYYKJUGGV-KDLGWSGBSA-N

Isomeric SMILES

CCC(C)[C@@H]1[C@H]([C@H](C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5OC)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)O)C

Canonical SMILES

CCC(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avermectin A2a monosaccharide
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Avermectin A2a monosaccharide
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Avermectin A2a monosaccharide
Reactant of Route 6
Avermectin A2a monosaccharide

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